molecular formula C12H10N4O3 B12086202 Phenol, 5-amino-2-[(2-nitrophenyl)azo]- CAS No. 84142-44-9

Phenol, 5-amino-2-[(2-nitrophenyl)azo]-

Cat. No.: B12086202
CAS No.: 84142-44-9
M. Wt: 258.23 g/mol
InChI Key: OACQRHYZNLIGIV-UHFFFAOYSA-N
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Description

Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is an azo dye compound characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and cosmetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- typically involves a diazo-coupling reaction. The process begins with the formation of a diazonium salt from an aromatic amine, which is then coupled with a phenol derivative. The reaction is usually carried out in an acidic medium to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale diazo-coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent product quality. The reaction conditions, such as temperature, pH, and reactant concentrations, are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

Phenol, 5-amino-2-[(2-nitrophenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenol, 5-amino-2-[(2-nitrophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other azo compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and inks

Mechanism of Action

The mechanism of action of Phenol, 5-amino-2-[(2-nitrophenyl)azo]- involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 4-methyl-2-[(2-nitrophenyl)azo]-
  • Phenol, 2-[(2-nitrophenyl)azo]-4-sulfonic acid
  • Phenol, 2-[(2-nitrophenyl)azo]-5-chloro-

Uniqueness

Phenol, 5-amino-2-[(2-nitrophenyl)azo]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and nitro groups allows for versatile chemical modifications and applications .

Properties

CAS No.

84142-44-9

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

5-amino-2-[(2-nitrophenyl)diazenyl]phenol

InChI

InChI=1S/C12H10N4O3/c13-8-5-6-10(12(17)7-8)15-14-9-3-1-2-4-11(9)16(18)19/h1-7,17H,13H2

InChI Key

OACQRHYZNLIGIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)N)O)[N+](=O)[O-]

Origin of Product

United States

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